
Phenol, 4-methoxy-2-(1-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a phenylethenyl group (-C6H5CH=CH-) attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(1-phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring . This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-methoxy-2-(1-phenylethenyl)phenol often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the phenylethenyl group produces the corresponding alkane.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it can form stable radicals that terminate peroxy radicals, thereby preventing polymerization in certain industrial applications .
Comparación Con Compuestos Similares
4-Methoxy-2-(1-phenylethenyl)phenol can be compared with other phenolic compounds such as:
Propiedades
Número CAS |
62594-98-3 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-methoxy-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10,16H,1H2,2H3 |
Clave InChI |
FZVGLYLNXHKKKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
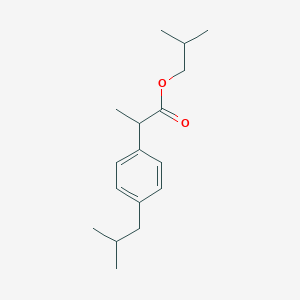
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
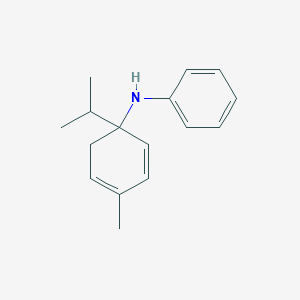

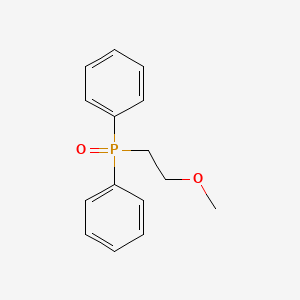
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
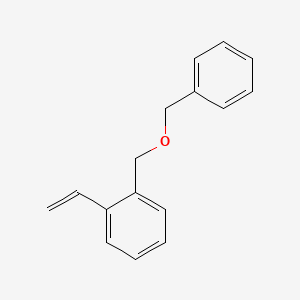
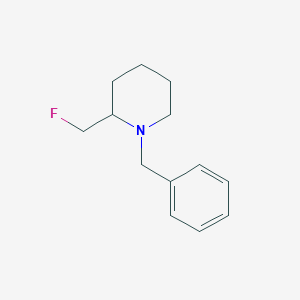
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
